BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Structure and
Sequence of OD1 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest

Compound Name: OD1

Cat. No.: B1151271

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the structural and functional characteristics of the
OD1 toxin, a potent modulator of voltage-gated sodium channels. It is intended to serve as a
technical resource for researchers and professionals involved in toxinology, pharmacology, and drug
development.

Introduction

OD1 is a scorpion toxin originally isolated from the venom of the Iranian yellow scorpion,
Odonthobuthus doriae.[1][2] It has garnered significant scientific interest due to its potent and
selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which
is a key player in pain signaling.[3][4][5] This makes OD1 a valuable pharmacological tool for
studying the structure and function of these channels and a potential lead compound for the
development of novel analgesics.[6] This document details the primary structure, three-dimensional
conformation, and functional activity of OD1, along with the experimental protocols used for its
characterization.

Structure and Sequence of OD1 Toxin

The primary structure of OD1 was determined through a combination of Edman degradation and
mass spectrometry.[7][8][9] The toxin is a 65-amino acid polypeptide with a molecular weight of
approximately 7206.1 Da.[10] Its structure is stabilized by four disulfide bridges, which are crucial for
its proper folding and biological activity.[6]
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Amino Acid Sequence

The single-letter amino acid sequence of OD1 is as follows:
GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[7]
[11]

Disulfide Bridge Connectivity

The four disulfide bridges in OD1 connect the cysteine residues in the following pattern:

Cysl3 — Cys64

Cysl7 — Cys37

Cys23 — Cys47

Cys27 — Cys49[6][10]

Three-Dimensional Structure

The three-dimensional structure of chemically synthesized OD1 was determined by X-ray
crystallography to a resolution of 1.8 A.[12][13] The structure reveals a typical a-scorpion toxin fold,
characterized by a short a-helix and a three-stranded antiparallel 3-sheet.[6][13] This compact, stable
structure is essential for its interaction with the voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize the key quantitative data for the OD1 toxin.

Physicochemical Properties Value Reference
Molecular Weight 7206.1 Da [10]
Number of Amino Acids 65 [8][14]
Formula C308H466N90095S8 [10]

Extinction Coefficient

Not Reported

Isoelectric Point (pl)

Not Reported
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Structural Parameters Value Reference
PDB ID 4HHF

Resolution 1.8 A [12][13]
R-value Not Reported

R-free Not Reported

Ramachandran Plot

Not Reported

Biological Activity (EC50

Values) Value Reference
rat Navl1.7 7nM [10]
human Nav1.4 10 nM [10]

rat Nav1.6 47 nM [10]
human Nav1.7 4.5nM [3][5]
para/tipE (insect) 80 nM [71[11]
mammalian Nav1.2, Nav1l.3, >3 M (10]

Navl.5

Experimental Protocols

This section details the methodologies employed for the purification, sequencing, synthesis,

structural determination, and functional characterization of the OD1 toxin.

Purification of Native OD1 Toxin

OD1 was originally isolated from the venom of Odonthobuthus doriae through a multi-step

chromatographic process.[9]

Experimental Workflow for OD1 Toxin Purification

Crude O. doriae Venom >

Dialysis

Gel Filtration P lon Exchange Chromatography | Reverse-Phase HPLC

Pure OD1 Toxin
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Caption: Workflow for the purification of native OD1 toxin from scorpion venom.

o Step 1: Gel Filtration Chromatography: The crude venom was first fractionated by gel filtration to
separate components based on size.[9]

o Step 2: lon Exchange Chromatography: The fraction containing OD1 was then subjected to ion
exchange chromatography to separate molecules based on their net charge.[9]

o Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final
purification step involved RP-HPLC, which separates molecules based on their hydrophobicity,
yielding pure OD1 toxin.[9]

Amino Acid Sequencing

The primary sequence of the purified OD1 toxin was determined using a combination of the following
techniques:

o Edman Degradation: This method sequentially removes one amino acid at a time from the N-
terminus of the peptide, which is then identified.

* Mass Spectrometry: The molecular mass of the intact toxin and its fragments (generated by
enzymatic cleavage) were determined by MALDI-TOF mass spectrometry to confirm the sequence
and post-translational modifications.[7][9]

Chemical Synthesis

Due to the low abundance of OD1 in the native venom, chemical synthesis is the preferred method
for obtaining larger quantities for research. The synthesis of OD1 was achieved through native
chemical ligation.[12][13]

Experimental Workflow for OD1 Toxin Chemical Synthesis

Solid-Phase Peptide Synthesis — ) . o _ o i _ _ ”> ) )
(3 Peptide Segments) »-| Native Chemical Ligation »-( Oxidative Folding »>[ RP-HPLC Purification | ST eIsr o );

Click to download full resolution via product page
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Caption: Workflow for the chemical synthesis of OD1 toxin.

o Step 1: Solid-Phase Peptide Synthesis (SPPS): Three unprotected peptide segments
corresponding to the OD1 sequence were synthesized.[12][13]

o Step 2: Native Chemical Ligation: The three peptide fragments were joined together in a specific
order using native chemical ligation to form the full-length linear peptide.[12][13]

» Step 3: Oxidative Folding: The linear peptide was then subjected to oxidative folding conditions to
facilitate the correct formation of the four disulfide bridges.

» Step 4: Purification: The final folded and active synthetic OD1 toxin was purified using RP-HPLC.

X-ray Crystallography
The three-dimensional structure of the synthetic OD1 toxin was determined by X-ray crystallography.

o Crystallization: The purified synthetic OD1 was crystallized to obtain well-ordered crystals suitable
for X-ray diffraction.

» Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting
diffraction pattern was recorded.

o Structure Determination and Refinement: The diffraction data was processed to calculate an
electron density map, from which the atomic coordinates of the toxin were determined and refined
to a resolution of 1.8 A.[12][13]

Electrophysiological Characterization

The functional activity of OD1 on voltage-gated sodium channels was assessed using the two-
electrode voltage-clamp technique on Xenopus laevis oocytes expressing specific Nav channel
subtypes.[3][7][11]

Experimental Workflow for Electrophysiological Analysis

Xenopus Oocyte Preparation |

. . q Functional Characterization
4 > o o >
and cRNA Injection P Incubation (2-5 days) | Two-Electrode Voltage-Clamp Recording | Data Analysis (EC50, Gating Effects)
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Caption: Workflow for the functional characterization of OD1 toxin.

Oocyte Preparation and cRNA Injection:Xenopus laevis oocytes were surgically removed and
injected with cRNA encoding the desired voltage-gated sodium channel a- and [3-subunits.

« Incubation: The injected oocytes were incubated for 2-5 days to allow for the expression of the
channels on the oocyte membrane.

o Two-Electrode Voltage-Clamp Recording: The oocytes were placed in a recording chamber and
impaled with two microelectrodes, one for voltage sensing and the other for current injection. The
membrane potential was clamped at a holding potential (e.g., -90 mV), and depolarizing voltage
steps were applied to elicit sodium currents.[6] OD1 was applied to the bath solution, and the
changes in the sodium current were recorded.

« Data Analysis: The recorded currents were analyzed to determine the effect of OD1 on channel
gating properties, such as activation, inactivation, and recovery from inactivation. Dose-response
curves were generated to calculate the EC50 values.

Mechanism of Action

OD1 is a potent modulator of voltage-gated sodium channels, with a particularly high affinity for the
Navl.7 subtype.[3][4][5] Its primary mechanism of action is the inhibition of fast inactivation.[10] It
binds to site 3 on the channel, which is located on the extracellular loop connecting the S3 and S4
segments of domain IV.[15] This binding is thought to trap the domain IV voltage sensor in its
activated state, thereby preventing the channel from entering the fast-inactivated state.[15] This
leads to a prolonged influx of sodium ions during an action potential.

Signaling Pathway of OD1 Toxin on Nav1.7 Channel
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Caption: Mechanism of action of OD1 toxin on the Nav1.7 voltage-gated sodium channel.

Conclusion

The OD1 toxin represents a fascinating and powerful tool for the study of voltage-gated sodium
channels. Its well-defined structure, potent biological activity, and selectivity for the Nav1.7 channel
make it an invaluable molecular probe. The detailed experimental protocols outlined in this guide
provide a foundation for researchers to utilize OD1 in their own investigations, paving the way for a
deeper understanding of sodium channel function and the development of novel therapeutics for pain
and other channelopathies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate
protocols, we make no warranties, express or implied, regarding the fitness of this product for every
specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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